2-Bromo-4-cyclopropoxypyridine
Overview
Description
2-Bromo-4-cyclopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H8BrNO It is characterized by a bromine atom at the second position and a cyclopropoxy group at the fourth position on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropoxypyridine typically involves the bromination of 4-cyclopropoxypyridine. One common method includes the reaction of 4-cyclopropoxypyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a 2-amino-4-cyclopropoxypyridine derivative.
Scientific Research Applications
2-Bromo-4-cyclopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxypyridine depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be readily displaced by nucleophiles. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although specific pathways would depend on the context of its use.
Comparison with Similar Compounds
2-Bromo-4-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Chloro-4-cyclopropoxypyridine: Similar structure but with a chlorine atom instead of bromine.
4-Cyclopropoxypyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness: 2-Bromo-4-cyclopropoxypyridine is unique due to the combination of the bromine atom and the cyclopropoxy group, which imparts specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Biological Activity
2-Bromo-4-cyclopropoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a bromine atom and a cyclopropoxy group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a bromine substituent at the 2-position and a cyclopropoxy group at the 4-position of the pyridine ring. This unique structure may influence its pharmacological profile.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including this compound. The compound's mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: Inhibition of COX Enzymes by Pyridine Derivatives
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Celecoxib | 5.46 | 0.78 | 7.23 |
Note: TBD indicates that specific data for this compound is not yet available.
In a comparative study, other pyridine derivatives demonstrated significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs such as celecoxib . The selectivity for COX-2 over COX-1 is particularly desirable in reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyridine ring and substituents can significantly affect biological activity. For instance, the presence of electron-donating groups enhances COX enzyme inhibition, while steric factors from substituents like cyclopropoxy can modulate potency .
Table 2: Summary of SAR Findings
Substituent Type | Effect on Activity |
---|---|
Electron-donating | Increases potency |
Steric hindrance | May decrease enzyme accessibility |
Halogen substitution | Can enhance selectivity for COX-2 |
Case Studies
A notable case study involved the evaluation of various pyridine derivatives, including those structurally related to this compound, in animal models of inflammation. These studies demonstrated that compounds with similar structures exhibited significant reductions in paw edema in carrageenan-induced models, suggesting robust anti-inflammatory effects.
In another study, derivatives were tested for their ability to reduce inflammatory markers in vivo. The results indicated that certain compounds led to decreased levels of prostaglandin E2 (PGE2), a key mediator in inflammation, thereby confirming their potential therapeutic applications .
Properties
IUPAC Name |
2-bromo-4-cyclopropyloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEUNZKZNJJOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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